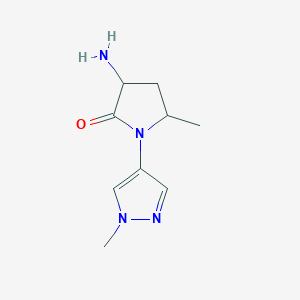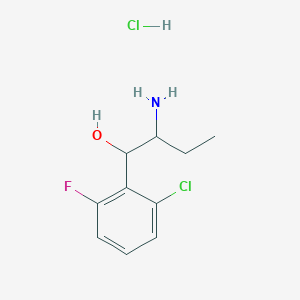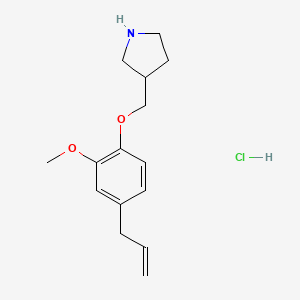
4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride
Descripción general
Descripción
4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes an allyl group, a methoxyphenyl moiety, and a pyrrolidinylmethyl ether, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride typically involves multiple steps:
-
Formation of the Allyl-2-methoxyphenyl Intermediate: : This step involves the allylation of 2-methoxyphenol using allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
-
Introduction of the Pyrrolidinylmethyl Group: : The intermediate is then reacted with pyrrolidine and formaldehyde under acidic conditions to form the pyrrolidinylmethyl ether. This Mannich-type reaction is facilitated by the presence of an acid catalyst such as hydrochloric acid.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions is crucial to minimize impurities and optimize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, or osmium tetroxide (OsO4) in solvents like dichloromethane or water.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol or methanol.
Substitution: Sodium hydride in DMF or dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated ethers or alcohols.
Substitution: Various substituted phenyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a lead compound for developing new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: The compound’s unique structure may lend itself to the development of novel polymers or materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions or receptor binding in biological systems.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it can be valuable in organic synthesis research.
Mecanismo De Acción
The mechanism by which 4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The allyl and pyrrolidinyl groups can facilitate binding to biological targets, while the methoxyphenyl moiety can enhance lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
4-Allyl-2-methoxyphenol: Shares the allyl and methoxyphenyl groups but lacks the pyrrolidinylmethyl ether moiety.
3-Pyrrolidinylmethyl-ether derivatives: Compounds with similar ether linkages but different aromatic or alkyl groups.
Uniqueness
4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-[(2-methoxy-4-prop-2-enylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-4-12-5-6-14(15(9-12)17-2)18-11-13-7-8-16-10-13;/h3,5-6,9,13,16H,1,4,7-8,10-11H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHBPJZEUPMBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219956-98-5 | |
| Record name | Pyrrolidine, 3-[[2-methoxy-4-(2-propen-1-yl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219956-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


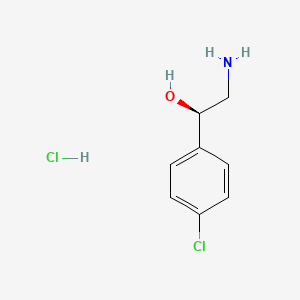
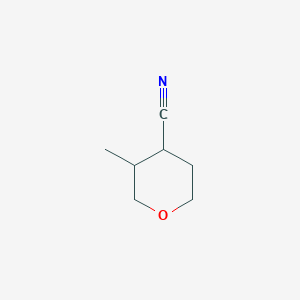
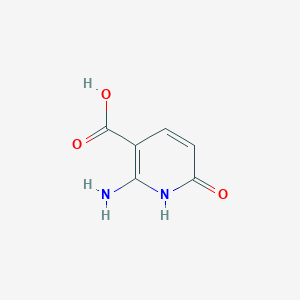
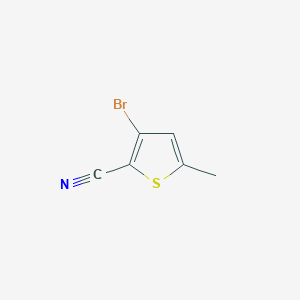
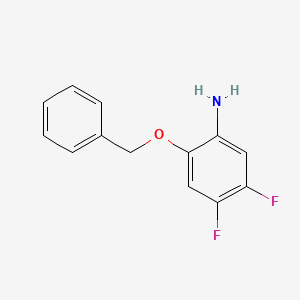

![3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride](/img/structure/B1374441.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride](/img/structure/B1374445.png)

![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1374447.png)
![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1374450.png)
